N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide

Description

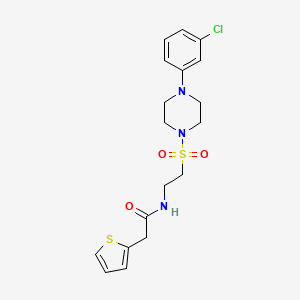

N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group, a sulfonyl-ethyl linker, and an acetamide moiety connected to a thiophen-2-yl aromatic ring. This structure combines key pharmacophores:

- Piperazine: A heterocyclic amine common in bioactive molecules, often influencing receptor binding and pharmacokinetics.

- 3-Chlorophenyl group: Enhances lipophilicity and may modulate affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).

- Thiophen-2-yl acetamide: A heteroaromatic group that may contribute to metabolic stability and target engagement.

Properties

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S2/c19-15-3-1-4-16(13-15)21-7-9-22(10-8-21)27(24,25)12-6-20-18(23)14-17-5-2-11-26-17/h1-5,11,13H,6-10,12,14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRVCQIAQZHCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₈ClN₃O₂S

- Molecular Weight : 373.87 g/mol

- CAS Number : 897613-15-9

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Piperazine Derivative : The initial step involves synthesizing 4-(3-chlorophenyl)piperazine.

- Sulfonylation : This derivative is then sulfonylated using a sulfonyl chloride under basic conditions.

- Coupling with Thiophenyl Acetamide : Finally, the sulfonylated piperazine is coupled with thiophenyl acetamide using standard amide coupling reagents.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and sulfonamide groups have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicated that related compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated through MTT assays. Compounds with similar backbones have shown moderate to strong cytotoxic effects against cancer cell lines, including breast and lung cancer cells. Notably, some derivatives were more effective than established chemotherapeutic agents like 5-fluorouracil .

The mechanism of action for this compound likely involves:

- Receptor Interaction : The piperazine ring is known to interact with various neurotransmitter receptors in the central nervous system, which may modulate neurotransmitter activity.

- Enzyme Inhibition : The sulfonamide moiety has been associated with enzyme inhibition, particularly acetylcholinesterase (AChE), which could contribute to its neuropharmacological effects .

Research Findings and Case Studies

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is , with a molecular weight of approximately 439.9 g/mol. Its structure includes:

- Piperazine Ring : A key feature that contributes to its biological activity.

- Sulfonyl Group : Enhances binding affinity to biological targets.

- Thiophene Moiety : Imparts unique electronic properties that may influence pharmacological effects.

Interaction with Neurotransmitter Systems

Research indicates that this compound exhibits significant pharmacological potential due to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Compounds with similar structures have shown high affinity for dopamine D4 receptors, which are implicated in neurological disorders such as schizophrenia and mood disorders. The selectivity for D4 over D2 receptors suggests potential therapeutic applications in treating these conditions .

Anticancer Activity

The thiophene-containing acetamides have been explored for their anticancer properties. Studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the piperazine ring may enhance the efficacy of these compounds against specific cancer types .

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory properties. Molecular docking studies have indicated its potential as a 5-lipoxygenase inhibitor, which could be beneficial in treating inflammatory diseases .

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

- Formation of the Piperazine Derivative : Synthesis begins with the preparation of 4-(3-chlorophenyl)piperazine.

- Sulfonylation : The piperazine derivative undergoes sulfonylation using a sulfonyl chloride under controlled conditions.

- Coupling Reaction : The final step involves coupling the sulfonylated piperazine with thiophenes using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares the target compound with structurally related analogs from the evidence:

*Calculated molecular weight based on formula: C₁₉H₂₂ClN₃O₃S₂.

Key Observations :

- The target’s sulfonyl-ethyl linker distinguishes it from most analogs, which typically lack sulfonyl groups (e.g., ’s dihydrochloride salts or ’s sulfanyl group). This may improve solubility or receptor interaction .

Pharmacological Activity

- Anticonvulsant Potential: Compounds 11–17 () with piperazine-acetamide scaffolds show anticonvulsant activity, suggesting the target compound may share similar mechanisms (e.g., modulation of GABAergic or sodium channels) .

- Antiviral Activity : I13 () and ACE2-targeting analogs () highlight the role of acetamide-thiophene hybrids in viral entry inhibition. The target’s thiophen-2-yl group may support analogous applications .

- Receptor Binding : Piperazine derivatives often target serotonin (5-HT₁ₐ/₂ₐ) or dopamine receptors. The 3-chlorophenyl group could enhance affinity compared to methyl or benzyl substituents () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.